molecular formula C13H12N2O3 B3036675 5-(Benzoylamino)-2-methoxy-1-pyridiniumolate CAS No. 400074-18-2

5-(Benzoylamino)-2-methoxy-1-pyridiniumolate

Cat. No.: B3036675
CAS No.: 400074-18-2
M. Wt: 244.25 g/mol
InChI Key: ODMBDSPMBFFFFD-UHFFFAOYSA-N
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Description

5-(Benzoylamino)-2-methoxy-1-pyridiniumolate is a heterocyclic organic compound that features a pyridinium core substituted with benzoylamino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzoylamino)-2-methoxy-1-pyridiniumolate typically involves the reaction of 2-methoxypyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzoylamino)-2-methoxy-1-pyridiniumolate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical, which can further react to form different products.

    Reduction: The pyridinium ring can be reduced to a pyridine ring under specific conditions.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy radicals, while reduction can produce pyridine derivatives.

Scientific Research Applications

5-(Benzoylamino)-2-methoxy-1-pyridiniumolate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(Benzoylamino)-2-methoxy-1-pyridiniumolate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share similar heterocyclic structures and are used in organic synthesis and medicinal chemistry.

    2-Benzoylamino-5-cyanomethyl-1,3,4-oxadiazole: Another compound with a benzoylamino group, known for its antioxidant properties.

Uniqueness

5-(Benzoylamino)-2-methoxy-1-pyridiniumolate is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. Its combination of benzoylamino and methoxy groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(6-methoxy-1-oxidopyridin-1-ium-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-12-8-7-11(9-15(12)17)14-13(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMBDSPMBFFFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[N+](C=C(C=C1)NC(=O)C2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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